molecular formula C11H15NO3 B13186558 5-(4-Methoxypiperidin-1-yl)furan-2-carbaldehyde

5-(4-Methoxypiperidin-1-yl)furan-2-carbaldehyde

Cat. No.: B13186558
M. Wt: 209.24 g/mol
InChI Key: XBEMGRQHGJJWBO-UHFFFAOYSA-N
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Description

5-(4-Methoxypiperidin-1-yl)furan-2-carbaldehyde is a valuable chemical intermediate in medicinal chemistry and pharmaceutical research. Its structure, featuring a furan-carbaldehyde core and a 4-methoxypiperidine substituent, makes it a versatile building block for the synthesis of more complex molecules. This compound is notably utilized in the development of kinase inhibitors, which are a major focus in oncology and other disease research areas. Specifically, it serves as a key precursor in the synthesis of compounds investigated for their activity against kinases such as EGFR (Epidermal Growth Factor Receptor) and ALK (Anaplastic Lymphoma Kinase) source . Researchers employ this aldehyde in coupling reactions, such as reductive amination, to generate novel compound libraries for biological screening. Its research value lies in its role in the discovery and optimization of lead compounds with potential therapeutic applications. The product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

5-(4-methoxypiperidin-1-yl)furan-2-carbaldehyde

InChI

InChI=1S/C11H15NO3/c1-14-9-4-6-12(7-5-9)11-3-2-10(8-13)15-11/h2-3,8-9H,4-7H2,1H3

InChI Key

XBEMGRQHGJJWBO-UHFFFAOYSA-N

Canonical SMILES

COC1CCN(CC1)C2=CC=C(O2)C=O

Origin of Product

United States

Preparation Methods

Classical Thermal Methods

The classical approach involves the condensation of 5-substituted furan-2-carbaldehydes with appropriate amines under reflux conditions. For example, a mixture of 5-bromofuran-2-carbaldehyde and 4-methoxypiperidine can be reacted in the presence of a base to facilitate nucleophilic aromatic substitution at the 5-position.

  • Procedure:

    • Equimolar amounts of 5-bromofuran-2-carbaldehyde and 4-methoxypiperidine are dissolved in an appropriate solvent such as ethanol or acetonitrile.
    • A base such as potassium carbonate or triethylamine is added.
    • The reaction mixture is refluxed for 12–24 hours.
    • After cooling, the product precipitates or is extracted and purified by recrystallization or chromatography.
  • Yields: Typically moderate to good (50–80%) depending on reaction conditions and purification efficiency.

Microwave-Assisted Synthesis

Microwave irradiation has been demonstrated to significantly enhance reaction rates and yields for substituted furans, including derivatives similar to 5-(4-Methoxypiperidin-1-yl)furan-2-carbaldehyde.

  • Procedure:

    • A mixture of 5-substituted furan-2-carbaldehyde and 4-methoxypiperidine is combined with a catalytic amount of base and a minimal amount of solvent or under solvent-free conditions.
    • The mixture is irradiated in a domestic microwave oven at 300–600 W power for a short duration (5–15 minutes).
    • The product is isolated by filtration or extraction, washed, and dried.
  • Advantages:

    • Cleaner reactions with fewer side products.
    • Higher yields (up to 82% reported for similar compounds).
    • Reduced reaction times from hours to minutes.
  • Example Data Table:

Method Reaction Time Yield (%) Purity (%) Notes
Classical reflux 12–24 hours 50–70 >95 Requires longer heating
Microwave-assisted 5–15 minutes 75–82 >98 Cleaner, faster, solvent-free

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxypiperidin-1-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-Methoxypiperidin-1-yl)furan-2-carbaldehyde has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(4-Methoxypiperidin-1-yl)furan-2-carbaldehyde is primarily related to its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The methoxypiperidinyl group may interact with specific receptors or enzymes, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to other furan-2-carbaldehyde derivatives with diverse substituents (Table 1):

Compound Name Substituent Type Key Functional Groups Molecular Weight (g/mol) Key Applications/Properties
5-(4-Methoxypiperidin-1-yl)furan-2-carbaldehyde Heterocyclic (piperidine) Methoxy, piperidine, aldehyde ~251.29* Pharmaceutical intermediates
5-(4-Nitrophenyl)furan-2-carbaldehyde Aromatic (nitrophenyl) Nitro, aldehyde 231.18 Thermodynamic studies
5-(Aminomethyl)furan-2-carbaldehyde (AMFC) Aliphatic (aminomethyl) Amine, aldehyde 125.13 Polymer precursors
5-(Methoxymethyl)furan-2-carbaldehyde Aliphatic (methoxymethyl) Methoxy, aldehyde 140.14 Laboratory chemicals
5-(3-Chloro-4-methoxyphenyl)furan-2-carbaldehyde Aromatic (chloro-methoxyphenyl) Chloro, methoxy, aldehyde ~240.66 Industrial applications
5-(Hydroxymethyl)furan-2-carbaldehyde (HMF) Aliphatic (hydroxymethyl) Hydroxyl, aldehyde 126.11 Food chemistry (Maillard product)

*Calculated based on formula C₁₁H₁₅NO₃.

Key Observations :

  • Electronic Effects: Nitrophenyl and chlorophenyl substituents (e.g., 5-(4-nitrophenyl)-furan-2-carbaldehyde) are electron-withdrawing, enhancing electrophilicity of the aldehyde group.
  • Steric and Conformational Influence: The 4-methoxypiperidine group introduces significant steric bulk compared to smaller substituents like methoxymethyl or aminomethyl. This may hinder nucleophilic attacks but improve binding specificity in drug design .
  • Thermodynamic Properties : Nitrophenyl derivatives exhibit higher sublimation enthalpies (e.g., 105–110 kJ/mol for 5-(4-nitrophenyl)-furan-2-carbaldehyde) due to strong intermolecular interactions, whereas methoxypiperidine derivatives likely have lower melting points due to conformational flexibility .

Biological Activity

5-(4-Methoxypiperidin-1-yl)furan-2-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a furan ring fused with a piperidine moiety, which is known to enhance biological activity through various interactions with biological targets. The methoxy group on the piperidine ring may enhance binding affinity to receptors or enzymes, potentially leading to improved pharmacological effects.

Synthesis Overview:
The synthesis of this compound typically involves:

  • Formation of the furan ring : Utilizing furan derivatives.
  • Piperidine modification : Introducing the methoxy group at the para position.
  • Aldehyde formation : Converting the furan derivative into an aldehyde through oxidation reactions.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. Studies have shown that similar compounds demonstrate effectiveness against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

CompoundMIC (µg/mL)Target Bacteria
This compoundTBDMRSA
Vancomycin0.5-1MRSA

Note: MIC values for this compound are yet to be fully established in current literature.

Anticancer Activity

The compound has also been investigated for its anticancer properties. It may inhibit specific protein kinases involved in cancer cell proliferation. For example, studies have demonstrated that related compounds can inhibit protein tyrosine kinases (PTKs), which are crucial in signaling pathways that regulate cell growth and survival.

CompoundIC50 (µM)Activity
Genistein13.65Positive control
This compoundTBDPTK inhibition

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways.
  • Receptor Modulation : The methoxy group enhances the compound's ability to bind to specific receptors, potentially modulating their activity.
  • Cell Signaling Interference : By inhibiting protein kinases, the compound can disrupt signaling pathways that lead to cancer cell growth.

Case Studies and Research Findings

Several studies have focused on the biological activities of compounds structurally related to this compound:

  • Antimicrobial Study : A derivative showed a significant decrease in bacterial viability against MRSA compared to standard antibiotics, suggesting its potential as a novel antibacterial agent .
  • Anticancer Research : In vitro studies demonstrated that similar furan derivatives exhibited potent PTK inhibitory activities, with some compounds showing IC50 values lower than those of established anticancer drugs .
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications on the piperidine ring significantly influence biological activity, emphasizing the importance of functional groups in enhancing efficacy .

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